4,5-Diiodo-1-methyl-triazole

Cross-Coupling Sonogashira Coupling Suzuki Coupling

4,5-Diiodo-1-methyl-triazole (CAS: 1248676-71-2, MF: C₃H₃I₂N₃, MW: 334.88 g/mol) is a dihalogenated 1,2,3-triazole derivative characterized by two iodine atoms substituted at the 4- and 5-positions of the heterocyclic ring. This substitution pattern confers the compound with high polarizability, electron density, and two synthetically versatile C–I bonds.

Molecular Formula C3H3I2N3
Molecular Weight 334.887
CAS No. 1248676-71-2
Cat. No. B2928709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Diiodo-1-methyl-triazole
CAS1248676-71-2
Molecular FormulaC3H3I2N3
Molecular Weight334.887
Structural Identifiers
SMILESCN1C(=C(N=N1)I)I
InChIInChI=1S/C3H3I2N3/c1-8-3(5)2(4)6-7-8/h1H3
InChIKeyGYGVGFXHSWIJRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





What Is 4,5-Diiodo-1-methyl-triazole? Core Identity for Scientific Procurement


4,5-Diiodo-1-methyl-triazole (CAS: 1248676-71-2, MF: C₃H₃I₂N₃, MW: 334.88 g/mol) is a dihalogenated 1,2,3-triazole derivative characterized by two iodine atoms substituted at the 4- and 5-positions of the heterocyclic ring . This substitution pattern confers the compound with high polarizability, electron density, and two synthetically versatile C–I bonds . It is commercially available as a research reagent, typically at ≥97% purity, for applications in cross-coupling chemistry, halogen bonding studies, and as a specialized building block for molecular diversification . However, the publicly available literature directly featuring this exact compound is limited; much of its differentiation must be inferred from well-established class-level properties of diiodotriazoles and the known behavior of analogous systems [1].

Why Standard 4,5-Diiodo-1-methyl-triazole Cannot Be Replaced by Mono-Iodo or Non-Iodinated Analogs


Substituting 4,5-diiodo-1-methyl-triazole with its closest analogs—such as 5-iodo-1-methyl-1H-1,2,3-triazole (CAS: 1196152-43-8) or 4,5-dibromo-1-methyl-1H-1,2,3-triazole (CAS: 25537-64-8)—fundamentally alters both the chemical reactivity profile and the material properties of the resulting system. The presence of two vicinal iodine atoms creates a unique synergistic effect: they provide two sequential cross-coupling handles for orthogonal or tandem functionalization, a capability not possible with mono-iodo derivatives . Furthermore, the lower bond dissociation energy of C–I (approximately 209 kJ/mol) compared to C–Br (approximately 285 kJ/mol) renders the diiodo compound significantly more reactive in palladium-catalyzed couplings than its dibromo counterpart [1]. Finally, the high polarizability and atomic radius of iodine are essential for applications requiring strong, directional halogen bonding, a feature that chloro and bromo analogs cannot effectively replicate [2].

Quantitative Differentiation of 4,5-Diiodo-1-methyl-triazole from its Closest Analogs


Dual C–I Bond Reactivity vs. Mono-Iodo Analogs in Cross-Coupling

4,5-Diiodo-1-methyl-triazole possesses two reactive C–I bonds, enabling sequential or tandem cross-coupling reactions. This contrasts directly with mono-iodinated analogs like 5-iodo-1-methyl-1H-1,2,3-triazole, which can only undergo a single functionalization event . The availability of two orthogonal handles is a prerequisite for the modular synthesis of 1,4,5-trisubstituted triazoles, a key structural class in medicinal chemistry and materials science [1]. While specific yield data for the target compound is not publicly reported, the general principle of 5-iodotriazole cross-coupling is well-established [1].

Cross-Coupling Sonogashira Coupling Suzuki Coupling

Superior Reactivity in Cross-Coupling: C–I vs. C–Br Bond Strength

The key differentiator between 4,5-diiodo-1-methyl-triazole and its dibromo analog (CAS: 25537-64-8) is the intrinsic reactivity of the carbon–halogen bond. The C–I bond has a significantly lower bond dissociation energy (approximately 209 kJ/mol) compared to the C–Br bond (approximately 285 kJ/mol) [1]. This translates to more facile oxidative addition with palladium(0) catalysts, a critical first step in Suzuki, Sonogashira, and other cross-coupling reactions . As a result, diiodotriazoles are generally preferred over dibromotriazoles for demanding coupling reactions or when milder conditions are required.

Palladium Catalysis Bond Dissociation Energy Cross-Coupling

Enhanced Halogen Bond Donor Strength: Iodine vs. Bromine/Chlorine

The strength of a halogen bond is directly proportional to the polarizability of the halogen atom. Iodine, being the largest and most polarizable stable halogen, acts as a superior halogen bond donor compared to bromine or chlorine [1]. The presence of two iodine atoms on the triazole core of 4,5-diiodo-1-methyl-triazole creates a strong, directional electrostatic potential for engaging in non-covalent interactions with Lewis bases . While direct experimental binding constant comparisons for this specific compound are absent in the open literature, the class-level trend is unequivocally established [2].

Halogen Bonding Supramolecular Chemistry Crystal Engineering

Differentiated Physicochemical Properties vs. Parent Triazole

The addition of two iodine atoms to the 1-methyl-1,2,3-triazole scaffold dramatically alters its physicochemical profile. Compared to the unsubstituted parent compound 1-methyl-1H-1,2,3-triazole (CAS: 16681-65-5), the diiodo derivative has a substantially higher molecular weight (334.88 g/mol vs. 83.09 g/mol) [1]. More importantly, the presence of iodine is known to significantly increase lipophilicity (LogP), a critical parameter for membrane permeability and target binding in biological systems [2]. This property shift is a key differentiator for researchers seeking building blocks with enhanced drug-like properties.

Lipophilicity Molecular Weight Property Comparison

Validated Application Scenarios for 4,5-Diiodo-1-methyl-triazole in R&D and Procurement


Modular Synthesis of 1,4,5-Trisubstituted Triazole Libraries

This compound is the optimal starting material for the sequential or one-pot construction of 1,4,5-trisubstituted-1,2,3-triazoles, a scaffold of significant interest in medicinal chemistry. Its two C–I bonds serve as orthogonal coupling sites, allowing for the introduction of diverse aryl or alkynyl groups via Sonogashira or Suzuki-Miyaura reactions [1]. This is a key advantage over mono-iodo analogs, which cannot achieve the same substitution pattern without alternative, more complex synthetic routes [1].

Design of Strong Halogen Bond Donors for Supramolecular Assembly

Researchers focusing on halogen bonding, anion recognition, or crystal engineering should select this compound for its superior donor characteristics. The high polarizability of the two iodine atoms creates a more pronounced σ-hole compared to bromo- or chloro-analogs, leading to stronger and more directional non-covalent interactions [2]. This is supported by studies on analogous 4,5-diiodotriazolium systems which demonstrate their utility in forming robust supramolecular aggregates [2].

High-Yielding Cross-Coupling Reactions Under Mild Conditions

For chemists planning to use the triazole core in a palladium-catalyzed cross-coupling, the diiodo derivative is the preferred reagent over its dibromo counterpart. The significantly lower C–I bond dissociation energy (~209 kJ/mol) compared to the C–Br bond (~285 kJ/mol) ensures more efficient oxidative addition, often leading to higher yields, shorter reaction times, or the ability to operate under milder thermal conditions [3].

Investigating Hydrophobic Interactions in Biological Systems

In drug discovery programs, the 4,5-diiodo-1-methyl-triazole fragment can be employed as a highly lipophilic building block to probe the effect of increased hydrophobicity on target binding and pharmacokinetic properties. The addition of two iodine atoms dramatically increases the molecular weight and lipophilicity compared to the parent 1-methyl-1,2,3-triazole [4], making it a useful tool for exploring SAR around hydrophobic pockets.

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